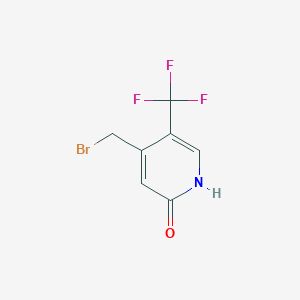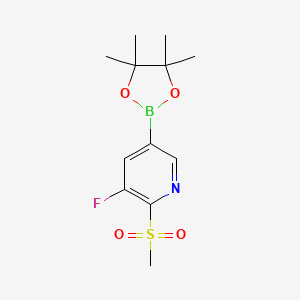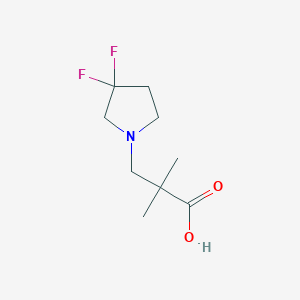![molecular formula C13H16ClF4N B1450221 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride CAS No. 2060008-14-0](/img/structure/B1450221.png)
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride
Übersicht
Beschreibung
“2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride” is a chemical compound with the molecular weight of 297.72 . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a trifluoromethyl group, and a fluorine atom . The InChI code for this compound is 1S/C13H15F4N.ClH/c1-12(5-2-6-18-12)8-9-3-4-11(14)10(7-9)13(15,16)17;/h3-4,7,18H,2,5-6,8H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 161-165°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
- 4-Fluoropyrrolidine derivatives, including those similar to 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from N-protected 4-hydroxyproline, serve as valuable synthons for preparing various medicinal compounds in high yield (Singh & Umemoto, 2011).
Chemical Synthesis and Reactivity
- Organic fluorine chemistry, which includes the synthesis and reaction of β-fluoropyrrole derivatives, involves reactions with primary amines at ambient temperatures. This process demonstrates the versatility of fluorine-containing compounds in creating diverse molecular structures (Kim et al., 2007).
- A practical synthesis method for compounds closely related to 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride was developed, highlighting the importance of such compounds in chemical synthesis (Vaid et al., 2012).
Material Science and Polymer Chemistry
- In material science, compounds with the 4-fluoro-3-trifluoromethyl phenyl group have been used to synthesize novel arylene ether polymers with high glass-transition temperatures and good solubility in various organic solvents. These polymers show potential in applications requiring optical transparency in the visible light spectrum (Huang et al., 2007).
Biochemical Studies
- Compounds structurally similar to 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride have been examined for their role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Such studies contribute to understanding the biochemical pathways influenced by these compounds (Palanki et al., 2000).
Organic Chemistry and Fluorine Chemistry
- The research in organic fluorine chemistry, including the fluorination of methyl pyridines, provides insight into the chemical behavior and potential applications of fluorinated pyrrolidine derivatives (Plevey et al., 1982).
Safety And Hazards
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its intermediates, which include this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
2-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N.ClH/c1-12(5-2-6-18-12)8-9-3-4-11(14)10(7-9)13(15,16)17;/h3-4,7,18H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVWLBRPGDCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



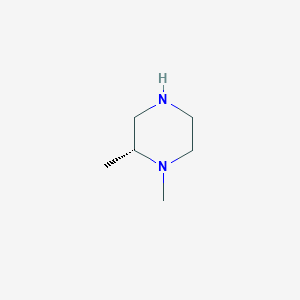
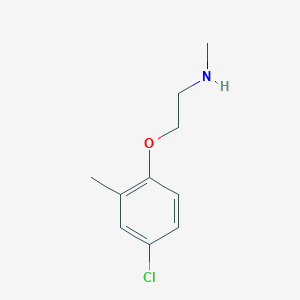
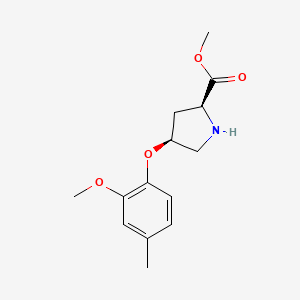
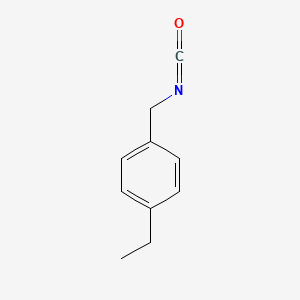
![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)
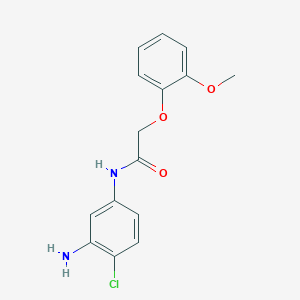
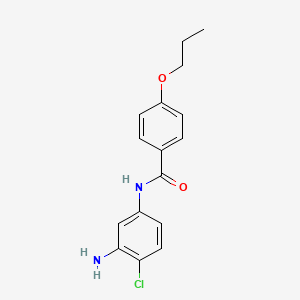
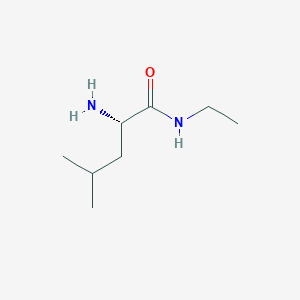
![3-{[4-(Diethylamino)benzyl]amino}propanamide](/img/structure/B1450150.png)
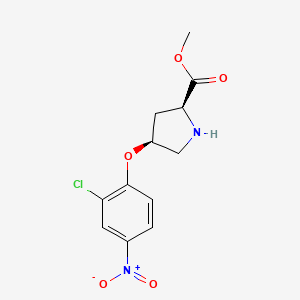
![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)
